Regrelor disodium

Descripción general

Descripción

Se clasifica como un antagonista del receptor purinérgico P2 (P2Y12), lo que significa que inhibe la agregación plaquetaria al bloquear el receptor P2Y12 . Inicialmente se encontró que este compuesto era bien tolerado en sujetos sanos, pero las preocupaciones de seguridad llevaron a la suspensión de los ensayos clínicos .

Métodos De Preparación

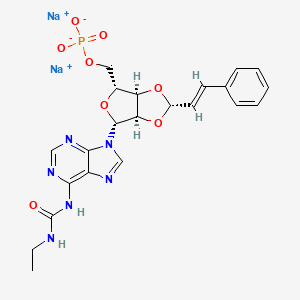

El regrelor disódico se sintetiza a partir del difosfato de adenosina (ADP), una sustancia química endógena involucrada en el metabolismo . La ruta sintética implica la adición de un grupo lipofílico como el cinamaldehído en las posiciones C-2’ y C-3’, combinado con etilurea en N-6 en la base de adenina . Esta combinación produce regrelor disódico.

Análisis De Reacciones Químicas

El regrelor disódico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El regrelor disódico tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El regrelor disódico ejerce sus efectos actuando como un antagonista reversible y competitivo del receptor P2Y12 . Este receptor está involucrado en el sistema de segundo mensajero de la adenilato ciclasa, que desempeña un papel crucial en la agregación plaquetaria y la coagulación sanguínea . Al bloquear este receptor, el regrelor disódico inhibe la agregación plaquetaria y reduce el riesgo de coágulos sanguíneos .

Comparación Con Compuestos Similares

El regrelor disódico es estructuralmente similar al monofosfato de adenosina (AMP) y otros antagonistas del receptor P2Y12 como el clopidogrel y el ticagrelor . Es único en su antagonismo reversible y competitivo del receptor P2Y12 . Los compuestos similares incluyen:

Ticagrelor: Un antagonista reversible del receptor P2Y12 con un inicio de acción más rápido en comparación con el clopidogrel.

Prasugrel: Otro antagonista irreversible del receptor P2Y12 utilizado en el síndrome coronario agudo.

La singularidad del regrelor disódico reside en su antagonismo reversible y su potencial para un inicio y una eliminación rápidos de la acción .

Actividad Biológica

Regrelor disodium, also known as INS50589, is a potent and reversible antagonist of the P2Y12 receptor, primarily involved in platelet activation and aggregation. Its biological activity has garnered attention for potential therapeutic applications, particularly in cardiovascular diseases and inflammation-related conditions.

This compound functions by competitively inhibiting the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets. This inhibition prevents platelet activation and aggregation, which is crucial in the prevention of thrombus formation. The compound's selectivity for the P2Y12 receptor makes it a valuable candidate in managing conditions such as acute coronary syndrome and other thrombotic disorders.

Pharmacological Profile

- Chemical Structure : this compound is characterized by its unique chemical structure that allows it to bind effectively to the P2Y12 receptor.

- Reversibility : Unlike some irreversible antagonists, this compound's effects can be reversed, making it suitable for patients requiring flexible antiplatelet therapy.

Efficacy in Clinical Trials

- Phase 1 Studies : Initial clinical trials demonstrated that this compound significantly reduced platelet aggregation in response to ADP stimulation compared to placebo. The results indicated a dose-dependent effect, with higher doses leading to greater inhibition of platelet function .

- Comparative Studies : In studies comparing this compound with other antiplatelet agents like clopidogrel, it was found to have a more rapid onset of action. This characteristic is particularly beneficial in acute settings where immediate antiplatelet effects are required .

Case Studies

- Case Study 1 : A patient with acute coronary syndrome was treated with this compound, resulting in a marked reduction in thrombotic events during hospitalization. The patient exhibited no significant adverse effects, highlighting the safety profile of the drug .

- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those treated with this compound showed lower rates of major adverse cardiovascular events compared to those on standard therapy .

Biological Activity Overview

| Parameter | This compound |

|---|---|

| Mechanism | P2Y12 receptor antagonist |

| Type of Antagonism | Reversible |

| Primary Use | Antiplatelet therapy |

| Onset of Action | Rapid |

| Clinical Indication | Acute coronary syndrome, PCI |

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Regrelor disodium as a P2Y12 receptor antagonist, and how do these mechanisms influence experimental design in thrombosis research?

- Answer : this compound inhibits ADP-induced platelet aggregation by selectively antagonizing the P2Y12 receptor, a critical pathway in thrombosis. Researchers should design experiments to measure receptor binding affinity (e.g., radioligand displacement assays) and downstream effects (e.g., cAMP levels, platelet activation markers). Controls must include comparison with other P2Y12 antagonists (e.g., Ticagrelor metabolite M5) to benchmark potency . Dose-response curves and time-dependent inhibition assays are essential to establish pharmacokinetic-pharmacodynamic relationships.

Q. What in vitro and ex vivo assays are recommended for assessing the inhibitory efficacy of this compound on platelet aggregation?

- Answer : Key assays include:

- Light transmission aggregometry (LTA) using platelet-rich plasma (PRP) stimulated with ADP.

- Flow cytometry to quantify P-selectin expression or PAC-1 binding as markers of platelet activation.

- Ex vivo models (e.g., murine arterial injury) to evaluate thrombus formation under shear stress.

Inter-assay variability can be minimized by standardizing platelet counts, agonist concentrations, and pre-incubation times with this compound .

Q. How should researchers validate the purity and stability of this compound in experimental formulations?

- Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). Stability studies should evaluate degradation under varying pH, temperature, and storage conditions (e.g., lyophilized vs. solution). For in vivo studies, verify bioavailability via LC-MS/MS pharmacokinetic profiling in plasma samples .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency data and in vivo efficacy outcomes when evaluating this compound’s antithrombotic effects?

- Answer : Discrepancies often arise due to differences in bioavailability, protein binding, or metabolic clearance. To address this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.

- Compare in vitro IC₅₀ values with in vivo effective doses in disease models (e.g., FeCl₃-induced thrombosis in rodents).

- Use transcriptomic or proteomic profiling to identify off-target effects that may modulate efficacy .

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s anti-inflammatory effects in vascular smooth muscle cells (VSMCs)?

- Answer : Apply multivariate regression to control for confounding variables (e.g., cell passage number, serum batch). For contradictory results, use meta-analysis to pool data from independent studies, weighted by sample size and methodological rigor. Sensitivity analysis can identify outlier datasets, while pathway enrichment tools (e.g., Gene Ontology) may reveal context-dependent mechanisms .

Q. What experimental strategies can mitigate bias when comparing this compound with next-generation P2Y12 inhibitors in preclinical studies?

- Answer : Implement blinded randomization in animal cohorts and cell culture experiments. Use head-to-head comparisons under identical conditions (e.g., same ADP concentration, shear stress parameters). Validate findings with orthogonal methods, such as CRISPR-edited P2Y12 knockout models to confirm receptor specificity .

Q. How can researchers design a robust protocol to investigate this compound’s potential off-target effects on non-platelet cells (e.g., endothelial or immune cells)?

- Answer :

- Perform high-content screening (HCS) with fluorescent probes for apoptosis, ROS production, and cytokine secretion.

- Utilize RNA-seq to map transcriptomic changes in co-cultured endothelial and immune cells.

- Validate findings using knockdown/overexpression models of candidate off-target receptors (e.g., P2Y1 or P2Y13) .

Q. Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between technical replicates and Cochran’s Q test for heterogeneity in meta-analyses .

- Reproducibility : Follow the ARRIVE guidelines for in vivo studies, detailing animal strain, sex, and environmental conditions. For in vitro work, report passage numbers and authentication certificates for cell lines .

- Literature Review : Apply the PICO framework to structure searches (e.g., Population: VSMCs; Intervention: this compound; Comparison: Clopidogrel; Outcome: Proliferation inhibition) .

Propiedades

Número CAS |

676251-22-2 |

|---|---|

Fórmula molecular |

C22H23N6Na2O8P |

Peso molecular |

576.4 g/mol |

Nombre IUPAC |

disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate |

InChI |

InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1 |

Clave InChI |

MKQKPLQMNCXTJE-VEZQGTPESA-L |

SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |

SMILES isomérico |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+] |

SMILES canónico |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

676251-22-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.